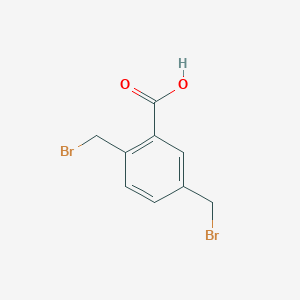

Benzoic acid, 2,5-bis(bromomethyl)-

Description

Contextual Significance of ortho- and para-Substituted Benzyl (B1604629) Bromides in Chemical Research

Benzyl bromides, particularly those with substitution patterns at the ortho and para positions, are highly valued synthons in organic synthesis. The bromine atom, being a good leaving group, facilitates a wide range of nucleophilic substitution reactions. The position of the substituent on the benzene (B151609) ring significantly influences the reactivity of the benzylic C-Br bond and can be leveraged to direct the outcome of chemical transformations. For instance, electron-donating groups can enhance the rate of SN1-type reactions by stabilizing the intermediate benzyl cation, while electron-withdrawing groups can favor SN2 pathways. This tunable reactivity makes substituted benzyl bromides crucial in the synthesis of a diverse array of organic molecules, from pharmaceuticals to materials.

Strategic Importance of 2,5-bis(bromomethyl)benzoic Acid as a Versatile Synthetic Intermediate

Benzoic acid, 2,5-bis(bromomethyl)- stands out as a trifunctional building block. It possesses two reactive bromomethyl groups at the 2- and 5-positions and a carboxylic acid group at the 1-position of the benzene ring. This specific arrangement of functional groups, with one bromomethyl group ortho to the carboxylic acid and the other para, offers a unique platform for designing and synthesizing complex molecules. The two bromomethyl groups can act as anchor points for constructing larger assemblies, such as macrocycles and polymers, while the carboxylic acid group can be used for further functionalization or to influence the solubility and binding properties of the final product. This versatility makes it a strategically important intermediate for chemists aiming to create novel molecular structures with specific functions.

Scope and Research Focus of the Review on Benzoic Acid, 2,5-bis(bromomethyl)-

This review provides a focused examination of the chemical compound Benzoic acid, 2,5-bis(bromomethyl)-. The scope is strictly limited to its synthesis, chemical properties, reactivity, and its applications as a building block in advanced organic synthesis. Specifically, this article will delve into its use in macrocyclization, polymer chemistry, and the construction of novel materials. The aim is to provide a comprehensive overview of the current state of knowledge regarding this compound, highlighting its potential as a versatile tool for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

CAS No. |

148692-70-0 |

|---|---|

Molecular Formula |

C9H8Br2O2 |

Molecular Weight |

307.97 g/mol |

IUPAC Name |

2,5-bis(bromomethyl)benzoic acid |

InChI |

InChI=1S/C9H8Br2O2/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3H,4-5H2,(H,12,13) |

InChI Key |

RPCHGSCSAZJADQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)CBr |

Origin of Product |

United States |

Synthesis and Chemical Properties

The synthesis of Benzoic acid, 2,5-bis(bromomethyl)- typically starts from 2,5-dimethylbenzoic acid. The key transformation is the double bromination of the two methyl groups. This is commonly achieved through a radical bromination reaction, often using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat to facilitate the reaction.

Table 1: Chemical and Physical Properties of Benzoic Acid, 2,5-bis(bromomethyl)- nih.govepa.gov

| Property | Value |

| Molecular Formula | C₉H₈Br₂O₂ |

| Molecular Weight | 307.97 g/mol |

| IUPAC Name | 2,5-bis(bromomethyl)benzoic acid |

| CAS Number | 148692-70-0 |

| Appearance | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in many organic solvents |

Chemical Reactivity and Derivatization Pathways of Benzoic Acid, 2,5 Bis Bromomethyl

Nucleophilic Substitution Reactions at Bromomethyl Centers

The presence of two benzylic bromide moieties in Benzoic acid, 2,5-bis(bromomethyl)- renders the methylene (B1212753) carbons highly electrophilic and thus susceptible to attack by a variety of nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion and the formation of new carbon-nucleophile bonds. The reactivity of these centers is a cornerstone of the compound's synthetic utility.

Reactions with Nitrogen-Based Nucleophiles: Amine and Azide (B81097) Functionalization

The bromomethyl groups readily undergo substitution with nitrogen-based nucleophiles such as amines and azides. These reactions are fundamental for introducing nitrogen-containing functionalities, which are prevalent in biologically active compounds and polymer precursors.

The reaction with primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives. For instance, the reaction with a generic amine, RNH(_2), would yield 2,5-bis((R-amino)methyl)benzoic acid. Such reactions are pivotal in the synthesis of ligands for metal complexes and in the construction of polyamide and polyimine materials.

A particularly useful transformation is the reaction with sodium azide (NaN(_3)), which smoothly converts the bromomethyl groups into azidomethyl groups. This reaction is often carried out in a suitable polar aprotic solvent. The resulting 2,5-bis(azidomethyl)benzoic acid is a versatile intermediate. The azide groups can be subsequently reduced to primary amines or utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing structures. This one-pot nucleophilic substitution followed by a cycloaddition has been demonstrated with related bis(bromomethyl)benzene precursors to create bis(1,2,3-triazole) derivatives nih.gov.

Reactions with Oxygen- and Sulfur-Based Nucleophiles

Oxygen-based nucleophiles, such as alcohols and phenols, can react with the bromomethyl groups to form the corresponding ether linkages. For example, reaction with an alcohol (R-OH) in the presence of a base would yield 2,5-bis((alkoxy)methyl)benzoic acid derivatives. These etherification reactions are crucial for creating flexible linkers in supramolecular chemistry and for modifying the solubility and electronic properties of the parent molecule. The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid from 1,4-dibromobenzene (B42075) involves a related nucleophilic substitution, highlighting the utility of this reaction type google.comsigmaaldrich.com.

Similarly, sulfur-based nucleophiles, which are generally more powerful nucleophiles than their oxygen counterparts, react readily with the bromomethyl centers nih.gov. Thiols (R-SH) and thiophenols can be employed to introduce thioether functionalities, yielding 2,5-bis((R-thio)methyl)benzoic acid derivatives. These sulfur-containing compounds are of interest in materials science and have been explored for their potential biological activities. For instance, the synthesis of Mcl-1/Bfl-1 dual inhibitors has utilized the reaction of a substituted benzoic acid with 2-phenylethanethiol (B1584568) masterorganicchemistry.com.

Mechanistic Considerations of S(_N)2 Pathways

The nucleophilic substitution reactions at the benzylic bromomethyl carbons of Benzoic acid, 2,5-bis(bromomethyl)- predominantly follow a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (the leaving group) libretexts.org. This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center, although in this achiral molecule, this is not a primary consideration.

The transition state of the S(_N)2 reaction involves a pentacoordinate carbon atom, with partial bonds to both the incoming nucleophile and the departing bromide ion. The stability of the benzylic carbocation-like transition state enhances the reactivity of the bromomethyl groups compared to simple alkyl bromides. This is due to the delocalization of the developing positive charge into the adjacent benzene (B151609) ring. Reactions at the benzylic position can proceed through either S(_N)1 or S(_N)2 pathways, and the specific conditions often determine the dominant mechanism. However, for primary benzylic halides like the bromomethyl groups in this compound, the S(_N)2 pathway is generally favored, especially with good nucleophiles.

Carboxylic Acid Functionalization and Esterification Reactions

The carboxylic acid group of Benzoic acid, 2,5-bis(bromomethyl)- offers another site for chemical modification, allowing for the formation of esters, amides, and other acid derivatives. This functionality is crucial for attaching the molecule to other substrates, modifying its pharmacokinetic properties in drug design, or for polymerization reactions.

Amide and Ester Formation Strategies

Amide Formation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow and requires high temperatures masterorganicchemistry.com. Common activation methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl(_2)) or oxalyl chloride, followed by reaction with the amine sciencemadness.org. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate amide bond formation under milder conditions sciencemadness.org. The use of boric acid as a catalyst for the amidation of benzoic acids has also been reported as a solvent-free and efficient method usm.my.

Esterification: Esterification of the carboxylic acid group can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid echemi.com. This is a reversible reaction, and often requires the removal of water to drive the equilibrium towards the ester product. Microwave-assisted esterification has been shown to be an efficient method for substituted benzoic acids echemi.com. For more sensitive substrates, esterification can be carried out by first converting the carboxylic acid to its more reactive acyl chloride or by using coupling agents. The methyl ester of 2,5-bis(bromomethyl)benzoic acid is a commonly cited derivative, indicating the feasibility of this transformation chemicalbook.comguidechem.comnih.gov.

Selective Derivatization of Carboxylic Acid vs. Bromomethyl Groups

A key challenge and opportunity in the chemistry of Benzoic acid, 2,5-bis(bromomethyl)- is the selective functionalization of either the carboxylic acid group or the bromomethyl groups. The significant difference in the reactivity of these functional groups allows for a degree of inherent selectivity.

Generally, the bromomethyl groups are more susceptible to nucleophilic attack under neutral or basic conditions, while the carboxylic acid requires activation for most transformations. This allows for the selective reaction of the bromomethyl groups in the presence of an unprotected carboxylic acid. For example, reaction with a nucleophile at or near room temperature would likely lead to substitution at the bromomethyl positions while leaving the carboxylic acid intact.

Conversely, to selectively modify the carboxylic acid, one can exploit reaction conditions that favor its derivatization. For instance, esterification under acidic conditions (Fischer esterification) can often be performed without significant reaction at the bromomethyl groups. However, to ensure complete selectivity, it is common practice to first convert the carboxylic acid to an ester, such as the methyl ester chemicalbook.comguidechem.comnih.gov. This protects the carboxylic acid functionality, allowing for a wide range of nucleophilic substitution reactions to be carried out on the bromomethyl groups. Subsequently, the ester can be hydrolyzed back to the carboxylic acid if desired. This protection-deprotection strategy is a common approach to selectively manipulate the different reactive sites of this versatile molecule. The synthesis of certain biaryl amide derivatives showcases a similar strategy where a methyl benzoate (B1203000) analog undergoes nucleophilic substitution followed by hydrolysis to the benzoic acid derivative before amide coupling.

Electrophilic and Metal-Catalyzed Coupling Reactions

The presence of bromine atoms, both on the methyl groups and potentially on the aromatic ring in its analogs, opens up avenues for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Cross-Coupling Reactions Involving Aromatic Halogenated Analogs

Aromatic halogenated analogs of "Benzoic acid, 2,5-bis(bromomethyl)-", such as 2,5-dibromobenzoic acid, are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, is a prominent example. libretexts.org

The general scheme for a Suzuki-Miyaura coupling reaction involves an aryl halide, an arylboronic acid, a palladium catalyst, and a base. libretexts.org The reactivity of the halide follows the order I > Br > Cl. libretexts.org For instance, the coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst and potassium phosphate (B84403) as the base, yielding 2,5-biaryl-3-hexylthiophenes. curlyarrows.com Similarly, various aryl bromides containing a carboxylic acid group have been effectively coupled with arylboronic acids. doubtnut.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromide Analogs

| Aryl Bromide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 3-Hexyl-2,5-diphenylthiophene | 75 | curlyarrows.com |

| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | 4-Phenylbenzoic acid | 95 | doubtnut.com |

| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] | K₂CO₃ | H₂O | 3-(4-Methoxyphenyl)benzoic acid | 88 | doubtnut.com |

This table presents data from analogous reactions to illustrate the potential reactivity.

Further Functionalization via Ring System Reactivity

The aromatic ring of "Benzoic acid, 2,5-bis(bromomethyl)-" itself can undergo electrophilic substitution reactions, although the carboxylic acid and bromomethyl groups influence the reactivity and regioselectivity. The carboxylic acid group is a deactivating group and a meta-director for electrophilic aromatic substitution. youtube.comyoutube.com

Nitration: The introduction of a nitro group (—NO₂) onto the benzene ring can be achieved using a mixture of nitric acid and sulfuric acid. youtube.commasterorganicchemistry.com For benzoic acid, the nitration occurs at the meta-position to yield 3-nitrobenzoic acid. youtube.comtruman.edu While specific studies on the nitration of "Benzoic acid, 2,5-bis(bromomethyl)-" are not detailed in the provided search results, the directing effect of the carboxylic acid would be expected to favor the introduction of the nitro group at the positions meta to it (positions 4 and 6). The presence of the two bromomethyl groups might further influence the reaction's feasibility and outcome.

Halogenation: The direct halogenation (e.g., bromination or chlorination) of the aromatic ring of benzoic acid also results in meta-substitution. youtube.comlibretexts.org The reaction is typically carried out in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) for bromination. youtube.com Again, applying this to "Benzoic acid, 2,5-bis(bromomethyl)-", the incoming halogen would be directed to the 4 and 6 positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with benzoic acid and other strongly deactivated aromatic rings. curlyarrows.comdoubtnut.comsigmaaldrich.comnih.govbrainly.in The electron-withdrawing carboxylic acid group makes the benzene ring too electron-poor to react with the electrophiles generated in these reactions. curlyarrows.comdoubtnut.com Therefore, direct Friedel-Crafts functionalization of the aromatic ring of "Benzoic acid, 2,5-bis(bromomethyl)-" is not a viable synthetic route.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on "Benzoic acid, 2,5-bis(bromomethyl)-"

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Benzoic acid, 2,5-bis(bromomethyl)-4-nitro- and this compound6-nitro- |

| Bromination | Br₂, FeBr₃ | Benzoic acid, 4-bromo-2,5-bis(bromomethyl)- and Benzoic acid, 6-bromo-2,5-bis(bromomethyl)- |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of the substituents.

Applications in Polymer Chemistry and Advanced Materials Science

Monomer Design and Polymerization Strategies Utilizing Benzoic Acid, 2,5-bis(bromomethyl)-

The presence of both a carboxylic acid and two benzyl (B1604629) bromide functionalities allows for a range of polymerization techniques to be employed.

The carboxylic acid group of Benzoic acid, 2,5-bis(bromomethyl)- can readily participate in condensation polymerization reactions with diols and diamines to form polyesters and polyamides, respectively. The two bromomethyl groups remain as pendant functionalities along the polymer backbone, available for subsequent post-polymerization modifications. This approach allows for the introduction of specific functionalities or for cross-linking reactions to create more complex polymer architectures.

For instance, the reaction with a diol would proceed as follows:

n HOOC-C₆H₃(CH₂Br)₂-COOH + n HO-R-OH → [-OOC-C₆H₃(CH₂Br)₂-COO-R-O-]n + 2n H₂O

This results in a polyester (B1180765) with pendant bromomethyl groups that can be further reacted to introduce desired properties.

The bromomethyl groups on Benzoic acid, 2,5-bis(bromomethyl)- serve as excellent initiating sites for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. nih.govyoutube.comyoutube.com The carbon-bromine bond can be homolytically cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that initiates the polymerization of a wide range of vinyl monomers. nih.govyoutube.comnih.gov This "grafting from" approach allows for the creation of polymer brushes on the aromatic core.

Similarly, the bromomethyl groups can be utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, another powerful CRP technique. By converting the bromomethyl groups into a suitable RAFT agent, the polymerization of various monomers can be controlled to produce well-defined graft copolymers.

Table 1: Comparison of CRP Techniques Utilizing Benzoic Acid, 2,5-bis(bromomethyl)-

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) |

| Initiating Group | Bromomethyl (-CH₂Br) | Dithiocarbonyl compound (formed from -CH₂Br) |

| Catalyst | Transition metal complex (e.g., CuBr/ligand) nih.gov | Not required |

| Control Mechanism | Reversible deactivation of propagating radicals by the catalyst nih.gov | Reversible chain transfer between active and dormant polymer chains |

| Monomer Scope | Wide range of vinyl monomers | Wide range of vinyl monomers |

While direct electro-polymerization of Benzoic acid, 2,5-bis(bromomethyl)- is not a primary application, it can be a precursor for monomers used in the synthesis of conjugated polymers. The bromomethyl groups can be chemically modified to introduce polymerizable moieties, such as thiophene (B33073) or pyrrole (B145914) units. The resulting functionalized monomer can then undergo electrochemical or chemical oxidative polymerization to yield a conjugated polymer. metu.edu.tr These polymers are of significant interest for their applications in organic electronics. osti.gov

Development of Functional Polymeric Systems and Network Structures

The unique chemical nature of Benzoic acid, 2,5-bis(bromomethyl)- facilitates the creation of sophisticated polymeric systems with tailored functionalities and network architectures.

The two reactive bromomethyl groups make Benzoic acid, 2,5-bis(bromomethyl)- an effective cross-linking agent. It can react with various nucleophiles, such as amines, thiols, and carboxylates, present on polymer chains to form stable covalent cross-links. This process is crucial in the formation of polymer networks, leading to materials with enhanced mechanical properties, thermal stability, and solvent resistance. For example, it can be used to cross-link pre-formed polymers containing diamine functionalities. researchgate.net

The incorporation of Benzoic acid, 2,5-bis(bromomethyl)- into polymer structures can be a strategic approach to designing stimuli-responsive materials. nih.gov The carboxylic acid group provides pH-responsiveness, as its protonation state and, consequently, the polymer's solubility and conformation, can be altered by changing the pH of the surrounding environment.

Furthermore, the bromomethyl groups can be functionalized with moieties that respond to other stimuli, such as temperature or light. This versatility allows for the development of "smart" polymers and hydrogels that can undergo significant changes in their properties in response to specific environmental cues. rsc.orgresearchgate.netnih.gov These materials have potential applications in areas like drug delivery, sensors, and soft robotics. nih.govrsc.org

Fabrication of Materials with Tailored Properties

The unique molecular architecture of 2,5-bis(bromomethyl)benzoic acid enables its use in the fabrication of polymers with precisely controlled characteristics. The two bromomethyl groups can readily participate in polymerization and crosslinking reactions, while the benzoic acid moiety can be used to introduce functionality or influence the polymer's response to its environment.

Enhancement of Thermal and Chemical Resistance in Polymer Composites

The incorporation of 2,5-bis(bromomethyl)benzoic acid into polymer structures is a key strategy for improving their resilience to heat and chemical degradation. The presence of bromine atoms in the polymer backbone or as pendant groups imparts inherent flame-retardant properties. During combustion, the bromine radicals are released and can interrupt the radical chain reactions in the gas phase, thereby inhibiting the spread of fire.

Furthermore, the rigid aromatic ring of the benzoic acid derivative contributes to a higher glass transition temperature (Tg) of the resulting polymer. This enhanced thermal stability is crucial for materials intended for use in high-temperature environments, such as in electronic components and automotive applications.

The reactive bromomethyl groups facilitate the formation of highly crosslinked polymer networks. These dense structures provide a robust barrier against the ingress of solvents and corrosive chemicals, thus enhancing the chemical resistance of the composite material. This makes such polymers suitable for applications in chemical processing industries and for protective coatings.

Applications in Opto-Electronic and Responsive Materials

The distinct electronic and chemical properties of 2,5-bis(bromomethyl)benzoic acid have led to its use in the development of advanced opto-electronic and responsive materials. Polymers derived from this compound can exhibit interesting photoluminescent properties. chemsrc.com For instance, it is a precursor in the synthesis of water-soluble poly(p-phenylene vinylene) (PPV) and poly(p-phenylene xylene) (PPX) polymers, which are known for their fluorescence. psu.edu

The integration of the carboxylic acid group allows for the creation of pH-responsive polymers. chem960.com The protonation state of this acidic group can change with the surrounding pH, leading to conformational changes in the polymer chains. This can alter the material's properties, such as its solubility or optical characteristics, enabling its use in sensors or smart drug delivery systems.

Moreover, this compound can be used to create molecular switches. lookchem.com Research has explored its use in mechanically interlocked molecular architectures like polyrotaxanes, where the switching between different states can be controlled by external stimuli such as light or electrochemical signals. lookchem.com This opens up possibilities for its use in molecular machines and advanced data storage applications.

Design of Supramolecular Building Blocks from Benzoic acid, 2,5-bis(bromomethyl)-

The strategic design of supramolecular building blocks, or tectons, from Benzoic acid, 2,5-bis(bromomethyl)- is foundational to its use in creating complex, self-assembling systems. The inherent features of the molecule—a central phenyl ring, a carboxyl group, and two benzyl bromide moieties—provide a predictable and tunable framework.

The carboxylic acid group is a primary site for directed hydrogen bonding, a crucial interaction in molecular recognition and self-assembly. It can act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable patterns, such as the common carboxylic acid dimer synthon. This interaction is often preserved in more complex derivatives to guide the assembly process. nih.gov

The two bromomethyl groups at the 2- and 5-positions are highly reactive handles. Through nucleophilic substitution reactions, these sites can be easily modified to introduce a wide array of other functional groups. This derivatization is the key to creating a family of building blocks with tailored properties. For example, by reacting the bromomethyl groups with amines, thiols, or phenols, one can append recognition units, long alkyl chains for solubility control, or photo-responsive moieties. researchgate.net This modular approach allows for the rational design of molecules engineered to self-assemble in a specific manner.

A notable strategy involves designing 2,5-substituted benzoic acid scaffolds where the substituents are chosen to optimize binding to specific targets, such as proteins. nih.gov In these designs, the benzoic acid core acts as a rigid spacer, precisely positioning the functional groups for optimal interaction with a binding site. The nature and size of the substituents introduced are critical in determining the binding mode and affinity. nih.gov

Table 1: Key Molecular Features for Supramolecular Design

| Molecular Feature | Role in Supramolecular Design | Potential Modifications/Interactions |

|---|---|---|

| Carboxylic Acid Group | Primary hydrogen bonding site | Dimer formation, interaction with complementary functional groups (e.g., pyridines), salt formation |

| Benzene (B151609) Ring | Rigid structural core | π-π stacking interactions, provides defined geometry |

| 2,5-bis(bromomethyl) Groups | Reactive sites for functionalization | Substitution with amines, thiols, alcohols, azides, etc., to introduce new interaction sites or control solubility |

Investigation of Self-Assembly Mechanisms in Solution and Solid State

The self-assembly of derivatives of Benzoic acid, 2,5-bis(bromomethyl)- is driven by a combination of non-covalent interactions. The final supramolecular architecture is a result of the delicate balance between these forces, which can be influenced by the molecular structure, the solvent, and temperature.

Hydrogen Bonding: The carboxylic acid group is a powerful director of assembly through hydrogen bonding. In many systems, it forms a robust hydrogen-bonded dimer, which can then act as a larger building block for further assembly. In the presence of other suitable functional groups, such as amides or pyridines, more complex hydrogen-bonding networks can form, leading to fibrous or sheet-like structures. nih.govresearchgate.net

π-π Stacking: The aromatic benzene core of the molecule facilitates π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent rings overlap, contribute to the stabilization of the assembled structures, often leading to columnar or layered arrangements.

Halogen Bonding: The bromine atoms, even after the substitution of the bromomethyl groups, or if other halogens are introduced, can participate in halogen bonding. This is a directional interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. Studies on similar brominated aromatic compounds have shown that halogen bonds (e.g., Br⋯S or Br⋯O interactions) can be a key force in enforcing a highly ordered molecular packing in the solid state. rsc.org

Van der Waals Forces: When long alkyl chains are appended to the benzoic acid core (via the bromomethyl positions), van der Waals forces between these chains become a significant driving force for assembly, particularly for the formation of organogels.

The interplay of these interactions is highly dependent on the environment. In solution, the polarity of the solvent plays a critical role. researchgate.net Polar solvents may disrupt hydrogen bonds, while non-polar solvents can promote aggregation through both hydrogen bonding and solvophobic effects. In the solid state, molecules often pack in a way that maximizes all favorable non-covalent interactions, leading to crystalline or liquid-crystalline phases.

Host-Guest Chemistry and Complexation Studies with Derivatives

The adaptable scaffold of Benzoic acid, 2,5-bis(bromomethyl)- makes it an excellent starting point for creating molecules that can participate in host-guest chemistry. By modifying the bromomethyl groups, derivatives can be synthesized to act as guests for a variety of molecular hosts, from synthetic macrocycles to biological macromolecules.

One area of investigation involves the encapsulation of benzoic acid derivatives within the hydrophobic cavity of macrocyclic hosts like cucurbiturils. lookchem.com The aromatic ring of the benzoic acid derivative is well-suited to fit inside the cavity, while the carboxyl group can remain at the portal of the host, interacting with the surrounding solvent or the host's carbonyl-fringed entrance. Such host-guest complexation can be used to control solubility, protect the guest from the environment, or create molecular switches. lookchem.com

Furthermore, derivatives of this scaffold have been extensively studied as ligands for proteins. In this context, the protein's binding pocket acts as the host. Structure-based design has led to 2,5-substituted benzoic acid derivatives that bind with high affinity and selectivity to the hydrophobic grooves of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov The carboxylate forms a key salt bridge or hydrogen bond with a corresponding arginine residue in the protein's binding site, while the substituents at the 2- and 5-positions are optimized to fit into adjacent hydrophobic pockets. nih.gov These studies demonstrate how the benzoic acid derivative can be precisely tailored to achieve specific molecular recognition with a complex biological host.

Metal coordination provides another avenue for complexation. By introducing chelating ligands such as bipyridines or bispicolylamines at the bromomethyl positions, the resulting molecules can form well-defined complexes with metal ions like Zn²⁺. nih.gov This coordination can act as the primary driving force for self-assembly, leading to the formation of metallo-supramolecular polymers or gels. nih.gov

Formation of Supramolecular Gels and Functional Architectures

Supramolecular gels are a fascinating class of soft materials where small molecules, known as low-molecular-weight gelators (LMWGs), self-assemble into a three-dimensional network that immobilizes a large volume of solvent. whiterose.ac.ukrsc.org Derivatives of Benzoic acid, 2,5-bis(bromomethyl)- are promising candidates for LMWGs due to their ability to form extended, fiber-like structures through a combination of directional hydrogen bonding and π-π stacking.

The process of gelation typically involves the dissolution of the LMWG in a solvent at an elevated temperature, followed by cooling. As the solution cools, the solubility of the gelator decreases, and self-assembly into nanofibers begins. At a critical concentration, these fibers become entangled, forming a network that entraps the solvent and results in the formation of a semi-solid gel. acs.org The properties of the resulting gel (e.g., thermal stability, mechanical strength) are directly related to the underlying molecular structure of the gelator and the non-covalent interactions driving the assembly.

By strategically functionalizing the Benzoic acid, 2,5-bis(bromomethyl)- core, a wide variety of gels can be created:

Hydrogels: Formed in water, typically by introducing hydrophilic groups to ensure some water solubility while still promoting assembly through strong, directional interactions like hydrogen bonds between amide or urea (B33335) functionalities.

Organogels: Formed in organic solvents, often facilitated by attaching long alkyl chains to the core, which promotes assembly through van der Waals interactions in non-polar solvents.

These supramolecular gels are not merely static materials; they can be designed as functional architectures that respond to external stimuli. whiterose.ac.uknih.gov For example, incorporating a pH-sensitive group allows the gel-sol transition to be controlled by adding an acid or base. nih.gov Similarly, the incorporation of a photo-responsive unit, such as an azobenzene, can allow for the reversible breakdown and reformation of the gel upon irradiation with light of specific wavelengths, creating "write/read/erase" materials. whiterose.ac.uk This responsiveness makes these gels attractive for applications in areas such as drug delivery, sensing, and regenerative medicine. nih.govresearchgate.net

Table 2: Research Findings on Related Supramolecular Systems

| System Type | Driving Interactions | Key Findings | Potential Application | Reference |

|---|---|---|---|---|

| Ordered Lamellar Structures | Halogen Bonding (Br⋯S), van der Waals | Introduction of bromine atoms induces highly ordered packing compared to non-brominated analogues. | Organic electronics | rsc.org |

| Protein-Ligand Complexes | Hydrogen Bonding, Hydrophobic Interactions | 2,5-substituted benzoic acids act as potent and selective dual inhibitors of Mcl-1/Bfl-1 proteins. | Anti-cancer therapeutics | nih.gov |

| Metallo-Supramolecular Gels | Metal Coordination, Hydrogen Bonding, π-π Stacking | Bispicolyamine-based ligands form gels whose properties change significantly upon complexation with Zn²⁺. | Stimuli-responsive materials | nih.gov |

| Stimuli-Responsive Gels | Hydrogen Bonding, Covalent Bond Formation | Gels can be designed to be acid-responsive or to undergo photo-triggered covalent cross-linking for enhanced mechanical properties. | Drug delivery, smart materials | whiterose.ac.uknih.gov |

Conclusion

Direct Bromination Approaches: Mechanisms and Selectivity Control

The most common method for synthesizing Benzoic acid, 2,5-bis(bromomethyl)- involves the direct bromination of 2,5-dimethylbenzoic acid. This approach typically utilizes a free radical mechanism to achieve the desired substitution at the benzylic positions.

Radical Bromination of Alkyl-Substituted Benzoic Acid Precursors

The synthesis of Benzoic acid, 2,5-bis(bromomethyl)- is frequently accomplished through the radical bromination of 2,5-dimethylbenzoic acid. This reaction is a classic example of a Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. The stability of the benzylic radical intermediates is a key factor driving the selectivity of this reaction towards the methyl groups rather than the aromatic ring. adichemistry.commt.com

The mechanism proceeds through a radical chain reaction. Initially, a radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or light to generate radicals. These radicals then abstract a hydrogen atom from a benzylic methyl group of 2,5-dimethylbenzoic acid, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of NBS to yield the brominated product and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material, continuing the chain process. The use of NBS is advantageous as it maintains a low concentration of molecular bromine (Br2) in the reaction mixture, which helps to minimize competing electrophilic addition to the aromatic ring. byjus.comorganic-chemistry.org

Optimization of Reaction Conditions for Controlled Dibromination

Achieving selective dibromination to produce Benzoic acid, 2,5-bis(bromomethyl)- while minimizing the formation of monobrominated and tribrominated byproducts requires careful optimization of reaction conditions. Key parameters that influence the product distribution include the stoichiometry of the reactants, the choice of solvent, and the method of initiation (thermal versus photochemical).

Research has shown that using an excess of NBS is necessary to drive the reaction towards the desired dibrominated product. The choice of solvent also plays a crucial role. Solvents such as acetonitrile (B52724) (ACN), o-dichlorobenzene (o-DCB), and benzene (B151609) have been investigated. youtube.com Photochemical initiation, often using UV light at a specific wavelength (e.g., 365 nm), can offer better control and selectivity compared to thermal initiation with AIBN. youtube.com For instance, photochemical bromination in acetonitrile has been shown to yield the desired dibrominated product as the major component with only trace impurities. In contrast, both thermal and photochemical methods in benzene can lead to the formation of a significant amount of the tris-brominated side product. youtube.com

The following table summarizes the results of a study on the bromination of 2,5-dimethylbenzoic acid under various conditions:

| Solvent | Initiation Method | Product Ratio (Dibromo:Tribromo) | Reference |

|---|---|---|---|

| Acetonitrile (ACN) | Photochemical (365 nm) | Major product with trace impurities | youtube.com |

| Benzene | Thermal | 76:24 | youtube.com |

| Benzene | Photochemical | 76:24 | youtube.com |

Alternative Synthetic Routes to Bis(bromomethyl)aromatic Carboxylic Acids

One such alternative involves the synthesis of a bis(hydroxymethyl) aromatic carboxylic acid intermediate, which is then converted to the desired bis(bromomethyl) compound. The diol can be synthesized through various methods, such as the reduction of a corresponding dialdehyde (B1249045) or diester. The subsequent conversion of the diol to the dibromide can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). youtube.commanac-inc.co.jpbyjus.com This two-step approach offers the advantage of avoiding the formation of over-brominated byproducts.

Another potential route is the synthesis of a bis(chloromethyl) aromatic carboxylic acid, followed by a halogen exchange reaction, commonly known as the Finkelstein reaction. adichemistry.comunacademy.comwikipedia.org In this reaction, the bis(chloromethyl) derivative is treated with a bromide salt, such as sodium bromide, in a suitable solvent like acetone (B3395972) to yield the bis(bromomethyl) product. The success of this reaction is often driven by the precipitation of the less soluble sodium chloride from the reaction mixture. This method can be advantageous when the corresponding bis(chloromethyl) compound is more readily accessible or when direct bromination proves problematic.

Purification and Isolation Strategies for Synthetic Intermediates

The purification of Benzoic acid, 2,5-bis(bromomethyl)- and its synthetic intermediates is a critical step to obtain a product of high purity, which is essential for subsequent applications. Common purification techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and should be one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities are either very soluble or insoluble at all temperatures. rsc.org For benzoic acid and its derivatives, water is often a suitable solvent for recrystallization. unacademy.comnih.gov The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another powerful technique for separating the desired product from byproducts and unreacted starting materials. nih.gov For benzylic bromides, flash column chromatography using a silica (B1680970) gel stationary phase is often effective. The choice of eluent system is critical for achieving good separation. A common approach is to use a gradient of a nonpolar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate (B1210297). researchgate.net This allows for the elution of less polar compounds first, followed by the more polar desired product. For instance, a gradient of ethyl acetate in hexane can be used to separate benzyl (B1604629) bromide from other reaction components. researchgate.net

The isolation of specific intermediates, such as the monobrominated species (2-(bromomethyl)-5-methylbenzoic acid and 2-methyl-5-(bromomethyl)benzoic acid), can also be achieved through careful chromatography. The slight differences in polarity between these isomers and the dibrominated product allow for their separation on a silica gel column.

The following table provides a general overview of purification strategies:

| Technique | Key Considerations | Typical Application |

|---|---|---|

| Recrystallization | Solvent selection (e.g., water, ethanol), cooling rate. | Purification of the final solid product and crystalline intermediates. unacademy.comnih.gov |

| Column Chromatography | Stationary phase (e.g., silica gel), eluent system (e.g., hexane/ethyl acetate gradient). | Separation of the desired product from byproducts (mono- and tri-brominated species) and unreacted starting materials. nih.govresearchgate.net |

Advanced Spectroscopic and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed characterization of "Benzoic acid, 2,5-bis(bromomethyl)-" and its derivatives. It provides profound insights into the molecular structure and purity of compounds.

The transformation of "Benzoic acid, 2,5-bis(bromomethyl)-" into various derivatives can be meticulously tracked by monitoring changes in the chemical shifts of its protons. For instance, in the synthesis of a tetraphenylethylene-based macrocycle, the disappearance of the characteristic singlet for the benzylic protons (–CH2Br) of "Benzoic acid, 2,5-bis(bromomethyl)-" at approximately 4.49 ppm is a clear indicator of the reaction's progression. Concurrently, the emergence of new signals corresponding to the newly formed functionalities confirms the formation of the desired product. The purity of the product can also be assessed by the absence of the starting material's signals and the integration of the new peaks in the ¹H NMR spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for "Benzoic acid, 2,5-bis(bromomethyl)-"

| Protons | Chemical Shift (ppm) |

| Benzylic (–CH2Br) | ~4.49 |

| Aromatic | 7.50-8.00 |

| Carboxylic Acid (–COOH) | ~13.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

While standard ¹H and ¹³C NMR are crucial for basic structural determination, advanced techniques are necessary for probing the finer details of stereochemistry and conformation, particularly in complex derivatives of "Benzoic acid, 2,5-bis(bromomethyl)-". Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of different protons within a molecule, providing critical information for establishing the stereochemistry of chiral centers or the conformation of macrocycles derived from this building block.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in "Benzoic acid, 2,5-bis(bromomethyl)-" and tracking their transformations during a reaction.

The FTIR spectrum of "Benzoic acid, 2,5-bis(bromomethyl)-" is characterized by specific absorption bands. The strong and broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the carboxylic acid group. A sharp, intense peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The C-Br stretching vibration typically appears in the lower frequency region, around 600-700 cm⁻¹. When "Benzoic acid, 2,5-bis(bromomethyl)-" undergoes a reaction, such as esterification or amidation, the disappearance of the broad O-H band and a shift in the C=O stretching frequency provide clear evidence of the transformation of the carboxylic acid functionality.

Table 2: Key FTIR Absorption Bands for "Benzoic acid, 2,5-bis(bromomethyl)-"

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carbonyl) | ~1700 |

| C-Br | ~600-700 |

Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of "Benzoic acid, 2,5-bis(bromomethyl)-" and its reaction products, which is vital for confirming proposed mechanistic pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition. For "Benzoic acid, 2,5-bis(bromomethyl)-", the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with intense peaks for the M, M+2, and M+4 ions, corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes. This distinctive pattern serves as a clear signature for bromine-containing compounds. During a reaction, MS can be used to identify intermediates and byproducts, offering crucial evidence to support or refute a proposed reaction mechanism.

Chromatographic Techniques for Separation and Polymer Molecular Weight Distribution (GPC)

Chromatographic techniques are essential for the separation and purification of "Benzoic acid, 2,5-bis(bromomethyl)-" and its derivatives. Techniques like column chromatography are routinely used to isolate the desired product from a reaction mixture.

Furthermore, when "Benzoic acid, 2,5-bis(bromomethyl)-" is used as a monomer or initiator in polymerization reactions, Gel Permeation Chromatography (GPC) becomes a critical analytical method. GPC separates molecules based on their hydrodynamic volume, allowing for the determination of the molecular weight distribution of the resulting polymer. This information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), is fundamental to understanding the polymerization process and the physical properties of the final polymeric material.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction energy profiles.

The reactivity of "Benzoic acid, 2,5-bis(bromomethyl)-" is largely dictated by the two bromomethyl groups, which are susceptible to nucleophilic substitution reactions. Computational studies on similar benzylic bromides, such as benzyl (B1604629) bromide itself, have provided a framework for understanding these processes. The primary mechanism for the substitution of the bromine atom is the S(_N)2 (bimolecular nucleophilic substitution) reaction.

In a typical S(_N)2 reaction involving a benzylic bromide, the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to a pentacoordinate transition state. wikipedia.org Quantum chemical calculations, often employing density functional theory (DFT), can model this transition state and calculate its energy, which corresponds to the activation energy of the reaction.

Table 1: Calculated Activation Energies for S(_N)2 Reactions of Substituted Benzyl Bromides with a Generic Nucleophile (Illustrative Data)

| Substituent Position | Substituent | Activation Energy (kcal/mol) |

| para | -NO(_2) | 18.5 |

| meta | -NO(_2) | 19.2 |

| none | -H | 20.1 |

| para | -CH(_3) | 19.8 |

| para | -OCH(_3) | 19.5 |

Note: This data is illustrative and based on general trends observed in computational studies of S(_N)2 reactions on benzyl bromides.

The energy profile of the reaction shows the energy of the system as it progresses from reactants to products through the transition state. For the S(_N)2 reaction of a bromomethyl group, the profile would feature a single energy barrier corresponding to the transition state. The presence of the carboxylic acid group and the second bromomethyl group on the benzene (B151609) ring in "Benzoic acid, 2,5-bis(bromomethyl)-" would be expected to influence the activation energy through electronic and steric effects. Computational studies could precisely quantify these effects.

Molecular Dynamics Simulations for Polymerization Processes and Material Behavior

"Benzoic acid, 2,5-bis(bromomethyl)-" is a bifunctional monomer that can undergo polymerization to form polyesters or other polymers. Molecular dynamics (MD) simulations are a powerful tool to study the dynamics of polymerization and predict the properties of the resulting materials.

MD simulations model the movement of atoms and molecules over time based on classical mechanics. For the polymerization of "Benzoic acid, 2,5-bis(bromomethyl)-", MD simulations could be used to:

Simulate the chain growth process: By modeling the reaction between monomers, one can observe the formation of polymer chains and study the kinetics of the polymerization.

Predict the structure and morphology of the polymer: MD simulations can provide insights into the chain conformation, packing, and the resulting amorphous or crystalline structure of the polymer.

Calculate material properties: Properties such as the glass transition temperature, mechanical strength, and thermal stability of the polymer can be estimated from MD simulations.

Prediction of Reactivity and Selectivity in Novel Derivatizations

Computational chemistry can be used to predict the reactivity and selectivity of "Benzoic acid, 2,5-bis(bromomethyl)-" in various derivatization reactions. By calculating molecular properties such as atomic charges, electrostatic potentials, and frontier molecular orbital energies, one can identify the most reactive sites in the molecule.

For "Benzoic acid, 2,5-bis(bromomethyl)-", the primary reactive sites are the carbon atoms of the bromomethyl groups (electrophilic) and the oxygen atoms of the carboxylic acid group (nucleophilic). Computational models can predict whether a given nucleophile will preferentially attack the bromomethyl groups or the carboxylic acid group.

Furthermore, in cases where multiple reaction pathways are possible, transition state theory combined with quantum chemical calculations can be used to predict the major product by comparing the activation energies of the competing pathways. For instance, in a reaction with a nucleophile that could potentially react at either of the two non-equivalent bromomethyl groups in a substituted derivative, the preferred site of attack could be predicted.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of "Benzoic acid, 2,5-bis(bromomethyl)-" are crucial for understanding its physical properties and how it packs in the solid state. Computational methods can be used to perform a detailed conformational analysis and to study the nature and strength of intermolecular interactions.

The conformational flexibility of "Benzoic acid, 2,5-bis(bromomethyl)-" arises from the rotation around the C-C bonds connecting the bromomethyl and carboxylic acid groups to the benzene ring. By systematically rotating these bonds and calculating the energy of each conformation, a potential energy surface can be generated, revealing the most stable conformations.

Intermolecular interactions, such as hydrogen bonding and halogen bonding, play a significant role in the solid-state structure of this compound. The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers. The bromine atoms of the bromomethyl groups can participate in halogen bonding. Computational studies on substituted benzoic acids have shown that the nature and pattern of these interactions are highly dependent on the substituents on the benzene ring. ucl.ac.ukacs.org

Table 2: Key Intermolecular Interactions in Substituted Benzoic Acids

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bonding | Between carboxylic acid groups (O-H···O) | 5 - 10 |

| Halogen Bonding | Between bromine and an electron donor (C-Br···O/N) | 1 - 5 |

| π-π Stacking | Between aromatic rings | 2 - 5 |

| van der Waals | Weak, non-specific interactions | < 1 |

Note: These are general ranges and the actual energies depend on the specific molecular environment.

By understanding these fundamental theoretical aspects, researchers can better predict the behavior of "Benzoic acid, 2,5-bis(bromomethyl)-" in various chemical processes and design new materials with desired properties.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Catalytic Transformations

Novel catalytic transformations are at the heart of modern organic synthesis, enabling the efficient and selective construction of complex molecules. This includes advancements in cross-coupling reactions, C-H activation, and asymmetric catalysis. The two bromomethyl groups on "Benzoic acid, 2,5-bis(bromomethyl)-" make it a theoretical candidate for various catalytic reactions to form new carbon-carbon or carbon-heteroatom bonds. However, a review of the literature does not yield specific examples of novel catalytic transformations being developed with this compound as the primary substrate. Research in this area appears to be focused on other, more widely studied, brominated aromatic compounds.

Bio-inspired Materials and Interfaces

Bio-inspired materials seek to mimic the structures and functions of biological systems to create new materials with unique properties, such as self-healing, biocompatibility, or responsiveness to stimuli. nih.govmdpi.com Polymers and other materials derived from biological precursors or inspired by natural designs are a rapidly growing field. researchgate.net While "Benzoic acid, 2,5-bis(bromomethyl)-" could potentially be used as a cross-linker or monomer in the synthesis of novel polymers, there are no published studies that describe its use in the creation of bio-inspired materials or interfaces. Research in this area tends to focus on more complex or naturally derived building blocks.

Advanced Sensing and Actuation Applications

The development of advanced sensors and actuators is crucial for a wide range of technologies, from medical diagnostics to environmental monitoring. These devices often rely on materials that can change their properties in response to a specific stimulus. While some benzoic acid derivatives and materials containing bromine have been investigated for sensing applications, electrochemsci.orgmdpi.com there is no specific research demonstrating the use of "Benzoic acid, 2,5-bis(bromomethyl)-" in the development of advanced sensors or actuators. Its potential in this field remains purely theoretical at this point.

Outlook on Scalable Production and Industrial Relevance

The scalable production of a chemical is essential for its industrial relevance. While general methods for the production of bromomethylated aromatic compounds are known, scispace.comgoogle.com there is a lack of specific studies on the large-scale synthesis of "Benzoic acid, 2,5-bis(bromomethyl)-". Its industrial relevance is likely as an intermediate in the synthesis of other, more complex molecules. However, without specific applications in high-value areas, the impetus for developing scalable production methods may be limited. The commercial availability of the compound suggests that methods for its synthesis exist, but detailed studies on process optimization and scale-up are not publicly available.

Q & A

Q. How can 2,5-bis(bromomethyl)benzoic acid be synthesized, and what intermediates are critical for yield optimization?

Q. What spectroscopic techniques are most effective for characterizing 2,5-bis(bromomethyl)benzoic acid?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming bromomethyl substitution patterns. For example, the singlet peak for bromomethyl protons (~4.3–4.5 ppm) and carbonyl carbon resonance (~170 ppm) in ¹³C NMR are diagnostic. Mass spectrometry (HRMS-ESI) provides molecular ion confirmation (e.g., [M+H]+ at m/z 292.01 for C₁₀H₁₂Br₂O₂) . Infrared spectroscopy (IR) identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) .

Q. How does the compound’s solubility profile impact its utility in cross-coupling reactions?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves in DMF or DMSO. For Suzuki-Miyaura coupling, pre-dissolution in DMF followed by addition of Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions is recommended. Solvent choice affects reaction kinetics; DMF’s high polarity facilitates ligand exchange .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during nucleophilic substitution with 2,5-bis(bromomethyl)benzoic acid?

- Methodological Answer : Competing elimination pathways (E2) may occur under basic conditions, forming alkene byproducts. Kinetic studies using deuterated solvents (e.g., D₂O) reveal proton abstraction rates. For example, NaOH in aqueous THF at 60°C promotes elimination, while milder bases (K₂CO₃ in DMF) favor SN2 substitution. Monitoring via GC-MS identifies α,β-unsaturated acid derivatives as side products .

Q. How can computational modeling predict the compound’s reactivity in polymer networks?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for radical polymerization. The electron-withdrawing carboxylic acid group lowers LUMO energy, enhancing reactivity with electron-rich monomers like styrene. Molecular dynamics simulations predict cross-linking efficiency in polymers like poly{[2,5-bis(bromomethyl)benzene]-alt-[thiophene]} .

Q. What contradictions exist in reported thermal stability data, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150°C vs. 180°C) arise from differing methods (TGA vs. DSC). Controlled heating at 5°C/min under N₂ in TGA shows a two-step decomposition: Br loss (~160°C) followed by carboxylic acid decarboxylation (~220°C). Isothermal stability assays at 100°C for 24 hours confirm <5% degradation via HPLC .

Q. What strategies mitigate toxicity risks during handling of 2,5-bis(bromomethyl)benzoic acid?

- Methodological Answer : The compound’s bromomethyl groups are alkylating agents, requiring strict PPE (nitrile gloves, respirators). In situ quenching with Na₂S₂O₃ neutralizes residual bromine. Acute toxicity assays (LD50 in rats: 250 mg/kg) suggest fume hoods and secondary containment are mandatory .

Data Contradictions & Resolution

-

Issue : Conflicting reports on aqueous reactivity (hydrolysis vs. stability).

Resolution : pH-dependent studies show rapid hydrolysis in basic conditions (t₁/₂ = 2 hr at pH 10) but stability at pH 4–7 (t₁/₂ > 72 hr). Buffered solutions (PBS, pH 7.4) are recommended for biological assays . -

Issue : Discrepancies in fluorescence properties.

Resolution : Impurities from bromination (e.g., mono-substituted isomers) quench fluorescence. Recrystallization from EtOH/H₂O (9:1) enhances purity, yielding λₑₓ/λₑₘ = 290/340 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.